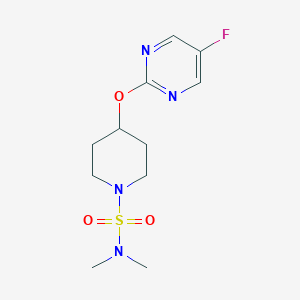
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine sulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the fluoropyrimidine core, which can be achieved through the fluorination of pyrimidine derivatives . The piperidine sulfonamide moiety is then introduced via a nucleophilic substitution reaction, where the piperidine ring is functionalized with a sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
化学反応の分析
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its unique chemical structure allows for the exploration of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can inhibit enzymes by mimicking natural substrates, while the sulfonamide group can enhance binding affinity and specificity . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group but different core structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine.
Fluoropyridines: Compounds with a fluorine atom on a pyridine ring, showing similar reactivity in substitution reactions.
Uniqueness
4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a fluoropyrimidine and a piperidine sulfonamide, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .
特性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O3S/c1-15(2)20(17,18)16-5-3-10(4-6-16)19-11-13-7-9(12)8-14-11/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLUTJLRJCWHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
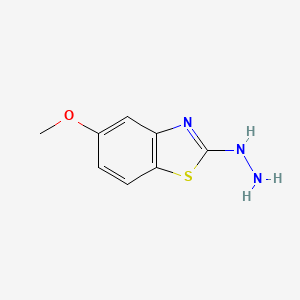
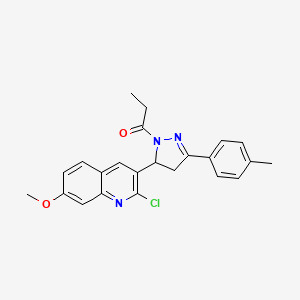
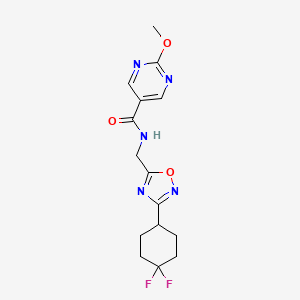

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)
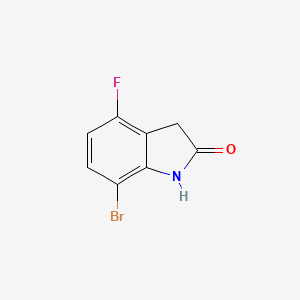
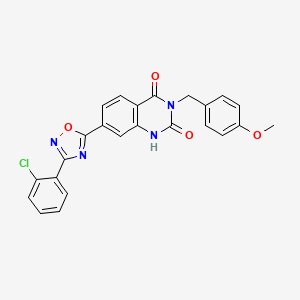
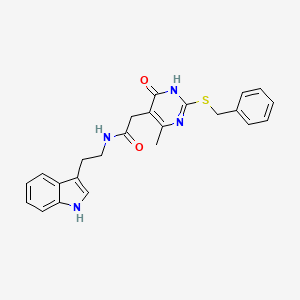
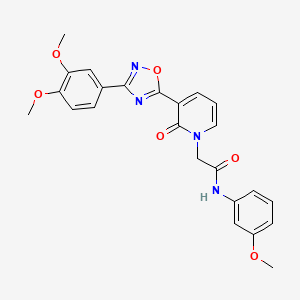
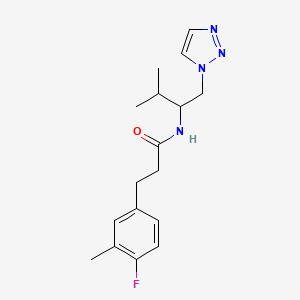
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
